2-Methoxy-6-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

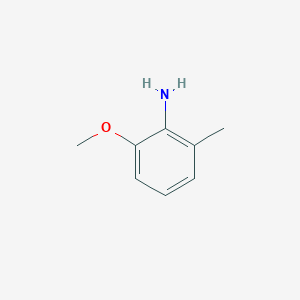

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOJYPPTIPJZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332616 | |

| Record name | 2-Methoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50868-73-0 | |

| Record name | 2-Methoxy-6-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50868-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methoxy-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Methoxy-6-methylaniline, a versatile aromatic amine with significant applications in the synthesis of dyes, pigments, and pharmaceuticals.[1] This document is intended to serve as a valuable resource for professionals in the chemical and pharmaceutical industries, offering detailed data, experimental protocols, and visualizations to support research and development activities.

Core Properties and Identifiers

This compound, also known as 6-Methyl-o-anisidine or 2-Amino-1-methoxy-3-methylbenzene, is an organic compound featuring both a methoxy (B1213986) and a methyl group on an aniline (B41778) structure.[1] This substitution pattern enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in various synthetic processes.[1]

Table 1: General Information and Identifiers

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 50868-73-0[1][2][3] |

| Molecular Formula | C₈H₁₁NO[1][2][3] |

| Molecular Weight | 137.18 g/mol [1][2][3] |

| InChI | InChI=1S/C8H11NO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3[2] |

| InChIKey | HKOJYPPTIPJZAZ-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1=C(C(=CC=C1)OC)N[2] |

| Synonyms | 6-Methyl-o-anisidine, 2-Amino-1-methoxy-3-methylbenzene, 6-Methoxy-o-toluidine[1][2] |

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below.

Table 2: Physical Properties

| Property | Value |

| Appearance | Low melting point solid or liquid[1] |

| Melting Point | 26-29 °C[1][3] |

| Boiling Point | 62 °C at 0.15 mmHg[1][3] |

| Density | 1.063 g/cm³ (estimate)[3] |

| Vapor Pressure | 0.00782 mmHg at 25°C[3] |

| Refractive Index | 1.5647 (estimate)[3] |

| Solubility | Chloroform (Slightly), Methanol (Sparingly)[3] |

Table 3: Safety and Handling

| Property | Value |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4, Skin Irritation - Category 2, Eye Irritation - Category 2, Specific target organ toxicity - single exposure (Respiratory system) - Category 3[4] |

| Signal Word | Warning |

| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |

| Storage Temperature | 0-8 °C[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

Mass Spectrometry: Electron ionization mass spectra are available for this compound.[5][6]

-

NMR Spectroscopy: 13C NMR spectral data has been documented.[2]

-

Infrared Spectroscopy: FTIR and ATR-IR spectra are available.[2]

Experimental Protocols

Synthesis of this compound from 3-Methyl-2-nitroanisole

A general procedure for the synthesis of this compound involves the reduction of 3-methyl-2-nitroanisole.[7]

Materials:

-

1-methoxy-3-methyl-2-nitrobenzene (25 g, 149.7 mmol)

-

Ethanol (B145695) (100 ml)

-

10% Palladium on carbon catalyst (2.5 g)

-

Diatomaceous earth

Procedure:

-

Dissolve 1-methoxy-3-methyl-2-nitrobenzene in ethanol in a suitable reaction vessel.

-

Add the 10% palladium on carbon catalyst to the solution.

-

Subject the reaction mixture to hydrogenation at room temperature for 24 hours.

-

Upon completion of the reaction, remove the catalyst by filtration through diatomaceous earth.[7]

-

Concentrate the filtrate under reduced pressure to yield the product.

This procedure reportedly yields 20.02 g (97% yield) of this compound.[7] The structure of the resulting intermediate can be confirmed by CI-MS, with an expected molecular ion peak of 138 ([M+H]+).[7]

Caption: Synthesis workflow for this compound.

Applications and Industrial Relevance

This compound is a key intermediate in several industrial applications due to its versatile chemical nature.

Caption: Major applications of this compound.

-

Dyes and Pigments: It serves as an intermediate in the synthesis of various azo dyes, which are valued for their vibrant colors and stability in the textile and printing industries.[1]

-

Pharmaceuticals: This compound is crucial in the development of certain pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] It is also used in the synthesis of 7-methoxy-1H-indazole, an inhibitor of nitric oxide synthase.[7][8]

-

Agrochemicals: It is utilized in the formulation of herbicides and pesticides, contributing to crop protection.[1]

-

Polymer Additives: this compound can be incorporated into polymers to enhance thermal stability and color retention, which is essential for durable consumer goods and packaging materials.[1]

Chemical Structure and Reactivity

The chemical structure of this compound, with its electron-donating amino and methoxy groups, and a weakly activating methyl group, dictates its reactivity in electrophilic aromatic substitution and other reactions typical of anilines.

Caption: Structure of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H11NO | CID 459249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound CAS#: 50868-73-0 [m.chemicalbook.com]

- 8. This compound | 50868-73-0 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methoxy-6-methylaniline (CAS 50868-73-0)

This technical guide provides a comprehensive overview of this compound (CAS 50868-73-0), a versatile chemical intermediate. It covers its physicochemical properties, synthesis, applications, and toxicological profile, presenting data in a structured format for scientific and research applications.

Physicochemical Properties

This compound, also known as 6-Methyl-o-anisidine or 2-Amino-1-methoxy-3-methylbenzene, is an aromatic amine with a methoxy (B1213986) and a methyl group on the aniline (B41778) structure.[1] These substitutions enhance its reactivity and solubility in organic solvents.[1] Depending on purity and temperature, it can appear as a colorless to pale yellow liquid or a low-melting solid.[1][2] It is soluble in organic solvents such as ethanol (B145695) and ether but has limited solubility in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50868-73-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₁NO | [1][2][5][6][8][9] |

| Molecular Weight | 137.18 g/mol | [1][4][5][8] |

| Appearance | Low MP solid or liquid; colorless to pale yellow, brown, or dark green | [1][2][10] |

| Melting Point | 26-29 °C | [1][3][7][9][10][11] |

| Boiling Point | 62 °C @ 0.15 mmHg | [1][3][11] |

| Density | ~1.04 - 1.06 g/cm³ | [9][11] |

| Flash Point | 113 °C | [7][9] |

| Refractive Index | ~1.55 | [9][11] |

| Purity | ≥ 98% (GC) | [1][8] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place | [1][10][12] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra should be consulted for detailed analysis, a summary of available data is provided below.

Table 2: Summary of Available Spectroscopic Data

| Data Type | Availability | Source(s) |

| Mass Spectrum (MS) | Electron Ionization (EI) data available. | [6][13] |

| Infrared (IR) Spectrum | Data available. | [13] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data available. | [13] |

| Raman Spectroscopy | Data available. | [13] |

| Electron Spin Resonance (ESR) | Data available. | [13] |

Synthesis and Manufacturing

This compound can be synthesized from 3-methyl-2-nitroanisole (B1294308) via catalytic hydrogenation.[3] This common laboratory-scale synthesis provides a high yield of the target compound.

Experimental Protocol: Synthesis from 3-Methyl-2-nitroanisole[3]

-

Step 1: Dissolution

-

Dissolve 1-methoxy-3-methyl-2-nitrobenzene (25 g, 149.7 mmol) in ethanol (100 ml).

-

-

Step 2: Catalyst Addition

-

Add 10% palladium on carbon catalyst (2.5 g) to the solution.

-

-

Step 3: Hydrogenation

-

Subject the reaction mixture to hydrogenation at room temperature for 24 hours.

-

-

Step 4: Catalyst Removal

-

Upon reaction completion, remove the catalyst by filtration through diatomaceous earth.

-

-

Step 5: Concentration

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Reported Yield: 20.02 g (97%)

-

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a key building block in organic synthesis, valued for its role as an intermediate in producing a range of high-value chemicals.[1]

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Notably, it may be used to synthesize 7-methoxy-1H-indazole, which acts as an inhibitor of nitric oxide synthase.[3][5]

-

NLRP3 Inflammasome Inhibitors: Recent patent literature details its use in the development of inhibitors for the NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome.[14] The NLRP3 inflammasome is a key component of the inflammatory process and is implicated in a variety of complex diseases, including multiple sclerosis, type 2 diabetes, and Alzheimer's disease.[14]

-

Dyes and Pigments: The compound serves as an intermediate in the synthesis of various azo dyes used in the textile and printing industries.[1]

-

Agrochemicals: It is utilized in the formulation of herbicides and pesticides.[1][2]

-

Polymer Additives: It can be incorporated into polymers to enhance thermal stability and color retention.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 50868-73-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 50868-73-0 [chemicalbook.com]

- 4. This compound | C8H11NO | CID 459249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. CAS # 50868-73-0, this compound, 2-Methoxy-6-methylphenylamine - chemBlink [ww.chemblink.com]

- 8. 50868-73-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 9. This compound, CasNo.50868-73-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. chembk.com [chembk.com]

- 12. chemscene.com [chemscene.com]

- 13. This compound(50868-73-0) IR Spectrum [chemicalbook.com]

- 14. WO2024121184A1 - Inhibitors of nlrp3 - Google Patents [patents.google.com]

6-Methyl-o-anisidine structural formula

An In-depth Technical Guide to 6-Methyl-o-anisidine (2-Methoxy-6-methylaniline)

This guide provides a comprehensive overview of 6-Methyl-o-anisidine, also known as this compound, a versatile aromatic amine crucial for various applications in research and development, particularly in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

6-Methyl-o-anisidine is a substituted aniline (B41778) with a methoxy (B1213986) and a methyl group on the benzene (B151609) ring.

Systematic IUPAC Name: this compound[1]

Synonyms: 6-Methyl-o-anisidine, 2-Amino-3-methylanisole, 2-Amino-1-methoxy-3-methylbenzene, 6-Methoxy-o-toluidine[1][2]

Structural Formula:

Molecular Formula: C₈H₁₁NO[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 137.18 g/mol | [2][3] |

| CAS Number | 50868-73-0 | [2][3] |

| Appearance | Clear brown oil to pale red to dark red low melting solid | [3] |

| Melting Point | 26-29 °C | [2][3] |

| Boiling Point | 62 °C at 0.15 mmHg | [2][3] |

| Density (estimate) | 1.063 g/cm³ | [3][4] |

| Refractive Index (estimate) | 1.5647 | [3][4] |

| Flash Point | >230 °F (>110 °C) | [3][4] |

| pKa (predicted) | 4.39 ± 0.10 | [3][4] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (sparingly). Insoluble in water. | [3][4] |

| InChI Key | HKOJYPPTIPJZAZ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=C(C(=CC=C1)OC)N | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 3-methyl-2-nitroanisole.

Reaction Scheme:

Detailed Protocol:

-

Dissolution: Dissolve 25 g (149.7 mmol) of 1-methoxy-3-methyl-2-nitrobenzene in 100 ml of ethanol (B145695) in a suitable reaction vessel.[3]

-

Catalyst Addition: To the solution, add 2.5 g of 10% palladium on carbon (Pd/C) catalyst.[3]

-

Hydrogenation: Subject the reaction mixture to hydrogenation at room temperature for 24 hours. The reaction progress can be monitored by techniques such as TLC or GC-MS.[3]

-

Catalyst Removal: Upon completion of the reaction, remove the catalyst by filtration through a pad of diatomaceous earth.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.[3]

-

Product Isolation: The resulting residue is the desired product, this compound. A yield of 20.02 g (97%) has been reported for this procedure.[3]

-

Confirmation: The structure of the product can be confirmed by mass spectrometry, with an expected molecular ion peak of 138 ([M+H]⁺) in CI-MS.[3]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] One notable application is in the preparation of 7-methoxy-1H-indazole, a known inhibitor of neuronal nitric oxide synthase (nNOS).[3][5]

Role in the Synthesis of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

Nitric oxide (NO) is a critical biological messenger involved in numerous physiological processes, including neurotransmission and blood pressure regulation.[6] However, its overproduction is implicated in various disorders.[6] The synthesis of NO is catalyzed by nitric oxide synthase (NOS), which has three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[6] Selective inhibitors of these isoforms are of significant interest for therapeutic purposes.[6]

7-methoxy-1H-indazole, synthesized from this compound, has been identified as an inhibitor of nNOS.[5] This makes this compound a key starting material for the development of potential drugs targeting neurological disorders where nNOS overactivity is a factor.

Logical Workflow: Synthesis of an nNOS Inhibitor

The following diagram illustrates the logical progression from the starting material to the final application.

Caption: Logical workflow from this compound to its therapeutic potential.

Signaling Pathway: Nitric Oxide Synthesis and Inhibition

The diagram below depicts a simplified signaling pathway for the production of nitric oxide and the point of inhibition by a derivative of this compound.

Caption: Simplified nitric oxide signaling pathway and point of inhibition.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, and eye/face protection, should be used when handling this chemical. It should be stored in a dark place under an inert atmosphere at room temperature.[3][4]

This technical guide provides a detailed overview of 6-Methyl-o-anisidine, highlighting its synthesis, properties, and significant role as an intermediate in the development of pharmacologically active compounds. The provided experimental protocols and workflow diagrams are intended to support researchers and scientists in their drug discovery and development endeavors.

References

- 1. This compound | C8H11NO | CID 459249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 50868-73-0 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Spectroscopic Profile of 2-Methoxy-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The structural elucidation of 2-Methoxy-6-methylaniline is supported by a combination of spectroscopic techniques. The data presented in the following tables include experimentally determined mass spectrometry fragmentation and predicted NMR and IR values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~6.95 | t | 1H | Aromatic CH (H4) |

| ~6.60 | d | 1H | Aromatic CH (H3) |

| ~6.55 | d | 1H | Aromatic CH (H5) |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.70 | br s | 2H | -NH₂ |

| ~2.20 | s | 3H | Ar-CH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | Aromatic C -OCH₃ (C2) |

| ~144.0 | Aromatic C -NH₂ (C1) |

| ~128.5 | Aromatic C H (C4) |

| ~122.0 | Aromatic C -CH₃ (C6) |

| ~118.0 | Aromatic C H (C5) |

| ~108.0 | Aromatic C H (C3) |

| ~55.5 | -OC H₃ |

| ~18.0 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic infrared absorption bands for this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3450 - 3350 | N-H stretch | Primary amine (-NH₂) |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -OCH₃) |

| 1620 - 1580 | N-H bend | Primary amine (-NH₂) |

| 1500 - 1400 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O stretch | Aryl ether (-OCH₃) |

| 1100 - 1000 | C-N stretch | Aryl amine |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook and is crucial for determining the molecular weight and fragmentation pattern of the compound.[1]

Mass Spectrometry Data [1]

| m/z | Relative Intensity | Assignment |

| 137 | High | Molecular Ion [M]⁺ |

| 122 | High | [M - CH₃]⁺ |

| 107 | Moderate | [M - CH₂O]⁺ |

| 94 | Moderate | [M - CH₃ - CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for the analysis of aniline (B41778) derivatives like this compound.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation :

-

Neat Liquid/Solid : Place a small amount of the sample directly onto the ATR crystal. Ensure good contact for solid samples.

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

GC-MS Conditions :

-

Injector Temperature : 250 °C.

-

Oven Program : Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas : Helium.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the relationship between the different spectroscopic techniques and the information they provide.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

Technical Guide: Solubility and Synthesis of 2-Methoxy-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-methoxy-6-methylaniline in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide summarizes the qualitative solubility information and presents a detailed, adaptable experimental protocol for its accurate determination. Additionally, a typical synthesis workflow for the compound is provided.

Qualitative Solubility of this compound

This compound is generally characterized as being soluble in a range of common organic solvents, while its solubility in water is limited due to its hydrophobic aromatic structure. The available qualitative data from various chemical suppliers and databases is summarized below. It is important to note that terms like "slightly" and "sparingly" are not precise and solubility can be influenced by temperature and the purity of both the solute and the solvent.

| Organic Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Ether | Soluble |

| Chloroform | Slightly Soluble |

| Methanol (B129727) | Sparingly Soluble |

| Acetone | Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely recognized and reliable technique for solubility measurement, coupled with modern analytical quantification.

Principle

An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC), to ascertain the solubility at that specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatic vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

C18 reversed-phase HPLC column

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of thermostatic vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample to a suitable concentration for HPLC analysis with the mobile phase.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Develop a suitable HPLC method for the analysis of this compound. A common starting point for aniline (B41778) derivatives is a reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Synthesis Workflow of this compound

A common synthetic route to this compound involves the reduction of a nitro group to an amine. The following diagram illustrates this general workflow.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The logical steps for determining the solubility of this compound as detailed in the protocol section can be visualized as follows.

Caption: Workflow for the experimental determination of solubility.

In-Depth Technical Guide: Health and Safety of 2-Methoxy-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2-Methoxy-6-methylaniline (CAS No. 50868-73-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.

Chemical Identification and Physical Properties

This compound, also known as 6-Methyl-o-anisidine, is an aromatic amine.[1][2] It is a low melting point solid or liquid.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 6-Methyl-o-anisidine, 2-Amino-1-methoxy-3-methylbenzene[1][2] |

| CAS Number | 50868-73-0[1] |

| Molecular Formula | C₈H₁₁NO[1] |

| Molecular Weight | 137.18 g/mol [1] |

| Physical Property | Value |

| Melting Point | 26-29 °C (lit.)[1][4][5] |

| Boiling Point | 62 °C at 0.15 mmHg (lit.)[1][4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Density | 1.063 g/cm³ (rough estimate)[4] |

| Vapor Pressure | 0.00782 mmHg at 25°C[4] |

| Solubility | Chloroform (Slightly), Methanol (Sparingly)[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

GHS Pictogram:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Detailed quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) are not available in the reviewed literature.

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4)[3] |

| Acute Toxicity (Dermal) | Harmful in contact with skin (Category 4)[3] |

| Acute Toxicity (Inhalation) | Harmful if inhaled (Category 4)[3] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2)[3] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on data from similar chemical structures and computational toxicology models.

Handling, Storage, and First Aid

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE): [1]

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures: [6]

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Wash thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions: [2]

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 0-8 °C.[2]

First-Aid Measures: [7]

-

If Swallowed: Rinse mouth. Call a poison control center or doctor immediately.

-

If on Skin: Remove contaminated clothing. Wash skin with soap and water.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Fire and Reactivity Data

| Fire & Reactivity | Value |

| Flammability | Combustible liquid[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx)[7] |

| Incompatible Materials | Strong oxidizing agents[7] |

Workflow and Logical Relationships

Caption: Chemical Safety Assessment Workflow.

References

- 1. 2-甲氧基-6-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H11NO | CID 459249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 50868-73-0 [m.chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. nextsds.com [nextsds.com]

2-Methoxy-6-methylaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for 2-Methoxy-6-methylaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals.

Core Molecular Data

This compound, also known as 6-Methyl-o-anisidine, is an aromatic amine with the chemical formula C8H11NO.[1][2][3] Its molecular structure and properties make it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C8H11NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| CAS Number | 50868-73-0 | [2] |

| Appearance | Low melting point solid or liquid | [1] |

| Melting Point | 26-29 °C | [1] |

| Boiling Point | 62 °C / 0.15 mmHg | [1] |

| Synonyms | 6-Methyl-o-anisidine, 2-Amino-1-methoxy-3-methylbenzene | [1] |

Synthesis Protocol

A common method for the synthesis of this compound is through the reduction of 3-methyl-2-nitroanisole. The following experimental protocol outlines this procedure.

General Procedure for the synthesis of this compound from 3-methyl-2-nitroanisole:

-

Step 1: Dissolution 1-methoxy-3-methyl-2-nitrobenzene (25 g, 149.7 mmol) is dissolved in ethanol (B145695) (100 ml).

-

Step 2: Hydrogenation 10% palladium on carbon (Pd/C) catalyst (2.5 g) is added to the solution. The reaction mixture is then subjected to hydrogenation at room temperature for 24 hours.

-

Step 3: Catalyst Removal Upon completion of the reaction, the catalyst is removed by filtration through diatomaceous earth.

-

Step 4: Concentration The filtrate is concentrated under reduced pressure to yield the final product, this compound. This procedure has been reported to yield approximately 20.02 g (97% yield) of the desired compound. The structure of the resulting intermediate can be confirmed by CI-MS, with an expected molecular ion peak of 138 ([M + H]+).

Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow involving reduction of the nitro group of the precursor molecule.

Caption: Synthesis workflow for this compound.

Role in Drug Development and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] While this compound is a precursor to bioactive molecules, specific signaling pathways directly modulated by this compound or its immediate derivatives are not extensively documented in publicly available literature.

However, research on structurally related aniline (B41778) derivatives provides insights into potential biological targets. For instance, various anilinoquinazoline (B1252766) and anilinoquinoline derivatives, which can be synthesized from substituted anilines, have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis, and their inhibition is a common strategy in cancer therapy.[4] Furthermore, other aniline derivatives have been investigated as Mer/c-Met dual inhibitors, which are also important targets in oncology.

While these examples suggest that downstream products of this compound could potentially interact with kinase signaling pathways, further research is required to elucidate the specific mechanisms of action and biological targets of its direct derivatives.

References

The Versatility of 2-Methoxy-6-methylaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylaniline, a substituted aniline (B41778) derivative, serves as a pivotal building block in the landscape of organic synthesis. Its unique structural features, including the activating methoxy (B1213986) and methyl groups on the aromatic ring, render it a versatile precursor for a diverse array of complex molecules. This technical guide explores the significant applications of this compound, with a particular focus on its role in the synthesis of bioactive compounds. We will delve into detailed experimental protocols, present quantitative data for key reactions, and visualize relevant biological pathways to provide a comprehensive resource for professionals in the field.

Core Applications in Synthesis

This compound is a valuable intermediate in the production of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and high-performance dyes and pigments.[1] Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the scaffold of many therapeutic agents.

Pharmaceutical Intermediates

The structural motif of this compound is integral to the synthesis of various pharmaceuticals, notably in the development of analgesics and anti-inflammatory drugs.[1] One of the most significant applications of this compound is as a key precursor to 7-methoxy-1H-indazole , a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[2] The inhibition of nNOS is a critical therapeutic strategy for a range of neurological disorders.

Dyestuffs and Pigments

The aromatic amine functionality of this compound makes it an excellent candidate for diazotization and subsequent coupling reactions to form vibrant and stable azo dyes.[1] These dyes find extensive use in the textile and printing industries.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 2-methoxy-6-methylnitrobenzene.

Reaction Scheme:

Materials and Reagents:

-

2-methoxy-6-methylnitrobenzene

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

Procedure:

-

A mixture of 2-methoxy-6-methylnitrobenzene (1 equivalent) and iron powder (3 equivalents) in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.

-

A catalytic amount of ammonium chloride is added to the suspension.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the hot solution is filtered through a pad of celite to remove the iron catalyst.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is basified with a 2M sodium hydroxide solution until a pH of >10 is achieved.

-

The product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 2-4 h |

| Reflux Temperature | ~80 °C |

Synthesis of 7-methoxy-1H-indazole from this compound

This two-step synthesis involves the diazotization of this compound followed by an intramolecular cyclization.

Reaction Scheme:

Step 1: Diazotization

Materials and Reagents:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Water (H₂O)

Procedure:

-

This compound (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer.

-

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Intramolecular Cyclization

Materials and Reagents:

-

Diazonium salt solution from Step 1

-

Sodium acetate (B1210297) (NaOAc)

-

Diethyl ether

Procedure:

-

The cold diazonium salt solution is slowly added to a stirred solution of sodium acetate in water at room temperature.

-

The reaction mixture is stirred for 12-18 hours at room temperature. The progress of the cyclization is monitored by TLC.

-

Upon completion, the product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude 7-methoxy-1H-indazole is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Overall Yield | 60-70% |

| Diazotization Time | 30 min |

| Cyclization Time | 12-18 h |

| Purity (post-column) | >98% |

Biological Significance and Signaling Pathways

As previously mentioned, 7-methoxy-1H-indazole, synthesized from this compound, is a known inhibitor of neuronal nitric oxide synthase (nNOS).[2] Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its overproduction by nNOS is implicated in various neurodegenerative diseases.

dot

Caption: Synthesis of 7-methoxy-1H-indazole and its inhibitory action on the nNOS pathway.

Furthermore, aniline derivatives are foundational in the development of kinase inhibitors for cancer therapy. These inhibitors often target key signaling pathways that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. While a direct application of a this compound derivative as a specific EGFR or VEGFR-2 inhibitor is not yet prominently documented, the general synthetic accessibility of complex anilino-heterocycles from this precursor makes it a molecule of high interest in this research area.

References

Screening Methoxy-Methyl-Aniline Derivatives for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of methoxy (B1213986) and methyl groups onto an aniline (B41778) scaffold has been a fruitful area of research in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of methoxy-methyl-aniline derivatives, summarizing key findings and detailing the experimental protocols necessary for their evaluation. This document is intended to serve as a resource for researchers engaged in the discovery and development of new chemical entities with therapeutic potential.

Anticancer Activity

Derivatives of methoxy-methyl-aniline have shown significant promise as anticancer agents, often by targeting and inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[1]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is a critical early indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process, like cell proliferation, by 50%.[2] The following table summarizes the in vitro cytotoxic activity of representative methoxy-methyl-aniline derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cell Line | Cancer Type | IC50 (µM) |

| MMA-1 | Anilinoquinazoline | A549 | Lung Cancer | 18.5 |

| MMA-2 | Anilinoquinazoline | MCF-7 | Breast Cancer | 12.3 |

| MMA-3 | Anilinoquinoline | HeLa | Cervical Cancer | 25.1 |

| MMA-4 | Anilinoquinoline | HepG2 | Liver Cancer | 20.7 |

Signaling Pathway Visualization

The therapeutic effects of many aniline derivatives are a result of their ability to modulate specific signaling pathways that are dysregulated in diseases like cancer.[3] The diagram below illustrates the dual inhibition of the EGFR and VEGFR-2 signaling pathways by these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity[2][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[2]

Materials:

-

96-well flat-bottom plates

-

Complete culture medium

-

Test compound (methoxy-methyl-aniline derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[2][4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Certain methoxy-methyl-aniline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[5] The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

| Compound ID | Bacterial Strain (Gram+) | MIC (µg/mL) | Bacterial Strain (Gram-) | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| MMA-5 | Staphylococcus aureus | 16 | Escherichia coli | 32 | Candida albicans | 64 |

| MMA-6 | Bacillus subtilis | 8 | Pseudomonas aeruginosa | 64 | Aspergillus niger | 32 |

| MMA-7 | Staphylococcus aureus | 32 | Escherichia coli | 64 | Candida albicans | 128 |

Experimental Protocol: Broth Microdilution Method[1][7]

This method is a standard for determining the MIC of antimicrobial agents.[1][7]

Materials:

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

Standardized microbial inoculum (e.g., 10^5 CFU/mL)

-

Test compound

-

Positive control antibiotic/antifungal

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.[1][7]

-

Inoculation: Add a standardized inoculum of the microorganism to each well.[1]

-

Controls: Include a positive control (microorganism with a known effective antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][7]

Antioxidant Activity

Some methoxy-methyl-aniline derivatives have been reported to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals.[6][8]

Data Presentation: DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[9] The scavenging activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound ID | DPPH Scavenging IC50 (µg/mL) |

| MMA-8 | 45.2 |

| MMA-9 | 33.8 |

| Ascorbic Acid (Control) | 10.5 |

Experimental Protocol: DPPH Scavenging Assay[9][10]

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[9][10] The decrease in absorbance is proportional to the antioxidant capacity of the sample.[10]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[9][11]

-

Test compound

-

Positive control (e.g., Ascorbic acid)[9]

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in a suitable solvent (e.g., methanol, ethanol).[9]

-

Reaction Mixture: In a cuvette or a 96-well plate, mix the sample solution with the DPPH working solution.[9]

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[9]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[9][11]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[11] The IC50 value is then determined from a plot of scavenging percentage versus concentration.

Enzyme Inhibition Activity

The ability of methoxy-methyl-aniline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[12]

Data Presentation: Enzyme Inhibition

| Compound ID | Target Enzyme | Inhibition IC50 (nM) |

| MMA-10 | Cyclooxygenase-2 (COX-2) | 150 |

| MMA-11 | Tyrosine Kinase | 85 |

| Celecoxib (Control) | 50 |

Experimental Protocol: General Enzyme Inhibition Assay[13][14]

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Test inhibitor compound

-

Buffer solution at the optimal pH for the enzyme[13]

-

Cofactors, if required by the enzyme (e.g., Mg²⁺, ATP)[13]

-

Spectrophotometer or microplate reader[13]

Procedure:

-

Preparation of Reagents: Prepare buffer, enzyme, substrate, and inhibitor solutions at the desired concentrations.[13]

-

Pre-incubation: Mix the enzyme with different concentrations of the inhibitor and allow them to pre-incubate for a specific period.[13]

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[13]

-

Monitoring the Reaction: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.[13]

-

Data Analysis: Compare the rate of the reaction in the presence of the inhibitor to the rate in its absence. Calculate the percentage of inhibition and determine the IC50 value.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 8. catalog.article4pub.com [catalog.article4pub.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]

- 13. superchemistryclasses.com [superchemistryclasses.com]

Methodological & Application

Application Notes and Protocols: 2-Methoxy-6-methylaniline as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylaniline, also known as 6-methyl-o-anisidine, is a valuable aromatic amine intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its unique substitution pattern, featuring both a methoxy (B1213986) and a methyl group ortho to the amine, influences its reactivity and provides a scaffold for the construction of complex heterocyclic systems. This document provides detailed application notes, experimental protocols, and relevant biological pathway information for the use of this compound in the synthesis of a neuronal nitric oxide synthase (nNOS) inhibitor, 7-methoxy-1H-indazole.

Application: Synthesis of 7-Methoxy-1H-indazole, a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

7-Methoxy-1H-indazole is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological and inflammatory conditions.[2] Overproduction of nitric oxide by nNOS is associated with neurotoxicity, making selective nNOS inhibitors like 7-methoxy-1H-indazole promising therapeutic candidates. The synthesis of this inhibitor utilizes this compound as a key starting material.

Experimental Protocol: Synthesis of 7-Methoxy-1H-indazole from this compound

This protocol outlines the synthesis of 7-methoxy-1H-indazole starting from the acetylation of this compound, followed by a one-pot diazotization and cyclization reaction.

Step 1: Acetylation of this compound to N-(2-methoxy-6-methylphenyl)acetamide

A standard procedure for the N-acetylation of anilines can be employed. In a typical reaction, this compound is treated with acetic anhydride (B1165640) in the presence of a base or a catalytic amount of acid to yield the corresponding acetamide.

Step 2: Synthesis of 7-Methoxy-1H-indazole

This procedure details the conversion of N-(2-methoxy-6-methylphenyl)acetamide to 7-methoxy-1H-indazole.

-

Materials:

-

N-(2-methoxy-6-methylphenyl)acetamide

-

Ethyl acetate (B1210297)

-

Acetic anhydride

-

Tetrabutylammonium (B224687) bromide

-

Potassium acetate

-

Isoamyl nitrite (B80452)

-

6 N aqueous sodium hydroxide (B78521) solution

-

3 N hydrochloric acid

-

Chloroform

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

n-hexane

-

Ethyl acetate

-

-

Procedure:

-

To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL), sequentially add acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).[2]

-

Heat the reaction mixture to reflux for 9 hours.[2]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[2]

-

To the resulting residue, add 6 N aqueous sodium hydroxide solution (100 mL) and stir for 1 hour at room temperature.[2]

-

Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid and extract with chloroform.[2]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate (from 3/1 to 1/1) as the eluent to afford 7-methoxy-1H-indazole.[2]

-

Quantitative Data

| Product | Starting Material | Yield | Spectroscopic Data (¹H-NMR, DMSO-d6) |

| 7-Methoxy-1H-indazole | N-(2-methoxy-6-methylphenyl)acetamide | 51% | δ: 3.94 (3H, s), 6.82 (1H, d, J = 7.5 Hz), 7.02 (1H, dd, J = 8.0, 7.5 Hz), 7.30 (1H, d, J = 8.0 Hz), 8.01 (1H, d, J = 1.5 Hz), 13.27 (brs, 1H)[2] |

Signaling Pathway and Experimental Workflow Diagrams

Synthetic Workflow for 7-Methoxy-1H-indazole

Caption: Synthetic workflow for 7-Methoxy-1H-indazole.

Signaling Pathway of Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Caption: Simplified signaling pathway of nNOS and its inhibition.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Methoxy-6-methylaniline

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of arylamines, which are prevalent motifs in bioactive molecules and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over classical techniques such as the Ullmann condensation or nucleophilic aromatic substitution.[1]

This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Methoxy-6-methylaniline, a sterically hindered aniline (B41778). The steric bulk resulting from the ortho-substituents on the aniline poses a challenge, often leading to slower reaction rates and lower yields.[3] To overcome these obstacles, the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands is crucial to facilitate the catalytic cycle.[3][4]

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by a Pd(0) species. The key steps are:

-

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated, regenerating the active Pd(0) catalyst.[2]

A critical consideration for sterically hindered substrates is the choice of ligand, which influences the rates of oxidative addition and reductive elimination, ultimately impacting the overall efficiency of the reaction.[2]

Experimental Protocol

This protocol is a representative procedure for the coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable bulky phosphine ligand (e.g., RuPhos, t-BuXPhos)[4]

-

Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous toluene (B28343) or dioxane

-

Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (1-2 mol%), the bulky phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents).

-

Addition of Reactants: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents) to the Schlenk tube.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-methoxy-6-methylaniline.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of sterically hindered anilines, which can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Typical Range | Notes |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol% |

| Ligand | XPhos, RuPhos, t-BuXPhos | 1.2-2.4 mol% |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4-2.0 equivalents |

| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |

| Temperature | 80-110 °C | Higher temperatures may be required for less reactive aryl halides. |

| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |

| Yield | Variable | Highly dependent on the specific substrates and optimized conditions. |

Diagrams

Experimental Workflow for Buchwald-Hartwig Amination

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Methoxy-6-methylaniline

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances in 2-Methoxy-6-methylaniline. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable analytical tool for quality control and stability studies in research, drug development, and manufacturing environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its purity is critical to ensure the safety and efficacy of the final products. Therefore, a robust analytical method for its purity assessment is essential. This application note presents a detailed protocol for an HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Software: Chromatography data acquisition and processing software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥ 99.5%).

-

Sample: this compound test sample.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Preparation of Solutions

-

Diluent: Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before the analysis of any samples. Inject the standard solution five times and evaluate the following parameters:

-

Tailing Factor: Should be not more than 2.0 for the this compound peak.

-

Theoretical Plates: Should be not less than 2000 for the this compound peak.

-

Relative Standard Deviation (RSD): The RSD for the peak area of five replicate injections should be not more than 2.0%.

Analysis Procedure

Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph, and record the chromatograms.

Calculation of Purity

The purity of this compound is calculated by the area percentage method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the hypothetical results obtained from the analysis of a this compound sample, demonstrating the method's ability to separate the main component from potential impurities.

| Peak Name | Retention Time (min) | Area | % Area | Tailing Factor | Theoretical Plates |

| Impurity A | 5.8 | 15,000 | 0.15 | 1.2 | 5500 |

| Impurity B | 8.2 | 25,000 | 0.25 | 1.1 | 6200 |

| This compound | 12.5 | 9,920,000 | 99.20 | 1.3 | 8500 |

| Impurity C | 15.1 | 40,000 | 0.40 | 1.4 | 7100 |

Experimental Workflow

Caption: Workflow for HPLC purity analysis.

Conclusion

The described HPLC method is suitable for the quantitative determination of the purity of this compound. The method is simple, precise, and accurate, making it a valuable tool for routine quality control analysis. The stability-indicating nature of the assay allows for the separation of the active pharmaceutical ingredient from its potential impurities and degradation products.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methoxy-6-methylaniline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylaniline and its derivatives are important chemical intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. Accurate and sensitive analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution, sensitivity, and structural elucidation capabilities.

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its derivatives by GC-MS. The methodologies described herein are compiled from established practices for aromatic amine analysis and are intended to serve as a comprehensive guide for researchers in analytical development and drug discovery.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The following are general protocols for common sample types.

a) For Pharmaceutical Ingredients and Formulations (Solid Samples):

-

Sample Weighing: Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Dissolution: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile. Ensure the chosen solvent does not interfere with the GC-MS analysis.

-

Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution of the analyte.

-

Dilution: Dilute the solution to the final volume with the same solvent. Further dilutions may be necessary to bring the analyte concentration within the calibration range.

-

Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.

b) For Biological Matrices (e.g., Plasma, Urine): Liquid-Liquid Extraction (LLE)

-

Sample Collection: Pipette 1.0 mL of the biological sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., an isotopically labeled analog or a structurally similar compound with a different retention time).

-

pH Adjustment: Adjust the sample pH to basic conditions (pH > 9) using a suitable base like 1 M sodium hydroxide (B78521) to ensure the aniline (B41778) derivatives are in their free base form.

-

Extraction: Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Vortexing: Vortex the mixture vigorously for 2-3 minutes to facilitate the transfer of the analytes into the organic phase.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-